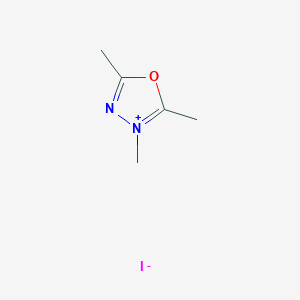
3,6-Di(ethanesulfonyl)-1,4-dihydro-1,2,4,5-tetrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Di(ethanesulfonyl)-1,4-dihydro-1,2,4,5-tetrazine is a chemical compound known for its unique structure and properties It belongs to the class of tetrazines, which are heterocyclic compounds containing a six-membered ring with four nitrogen atoms
Méthodes De Préparation
The synthesis of 3,6-Di(ethanesulfonyl)-1,4-dihydro-1,2,4,5-tetrazine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a tetrazine derivative with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve efficient and cost-effective synthesis.
Analyse Des Réactions Chimiques
3,6-Di(ethanesulfonyl)-1,4-dihydro-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The ethanesulfonyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3,6-Di(ethanesulfonyl)-1,4-dihydro-1,2,4,5-tetrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and conductivity.
Mécanisme D'action
The mechanism of action of 3,6-Di(ethanesulfonyl)-1,4-dihydro-1,2,4,5-tetrazine involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and proteins, leading to the modulation of their activity. It may also affect cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
3,6-Di(ethanesulfonyl)-1,4-dihydro-1,2,4,5-tetrazine can be compared with other similar compounds, such as:
3,6-Di-tert-butyl-1,4-dihydro-1,2,4,5-tetrazine: This compound has tert-butyl groups instead of ethanesulfonyl groups, leading to different chemical and physical properties.
3,6-Di-methyl-1,4-dihydro-1,2,4,5-tetrazine: The presence of methyl groups affects its reactivity and applications
Propriétés
Numéro CAS |
832112-49-9 |
|---|---|
Formule moléculaire |
C6H12N4O4S2 |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
3,6-bis(ethylsulfonyl)-1,4-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C6H12N4O4S2/c1-3-15(11,12)5-7-9-6(10-8-5)16(13,14)4-2/h3-4H2,1-2H3,(H,7,8)(H,9,10) |
Clé InChI |
LLFRRJSEIMSOQC-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=NNC(=NN1)S(=O)(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene](/img/structure/B14196677.png)
![4-Pyridinecarboxamide, N-[(1S,2R)-2-amino-3-fluoro-1-(phenylmethyl)propyl]-2-[[[(1S,2S)-2-methylcyclopropyl]methyl]amino]-6-[methyl[(1-methylethyl)sulfonyl]amino]-](/img/structure/B14196678.png)



![1-[2-(2-Fluorophenyl)-1-phenylethyl]pyrrolidine](/img/structure/B14196701.png)
![4-[4-(1-Benzothiophen-3-yl)phenyl]but-3-en-2-one](/img/structure/B14196703.png)
![1H-Inden-1-one, 2-[(3-fluorophenyl)methylene]-2,3-dihydro-](/img/structure/B14196709.png)



![3,7-Dioxatricyclo[4.2.0.0~2,4~]octane](/img/structure/B14196727.png)

